REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([OH:17])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:18][S:19](Cl)(=[O:21])=[O:20]>>[C:1]([O:5][C:6]([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:17][S:19]([CH3:18])(=[O:21])=[O:20])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)O
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Name
|
|
Quantity
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1.7 mL
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Type
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reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)OS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |